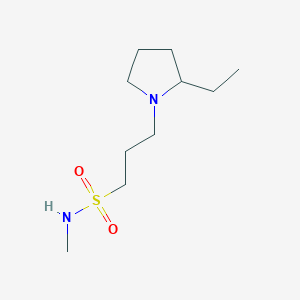
2-(azetidin-3-yl)propane-1,3-diol
Descripción general
Descripción
2-(azetidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a propane-1,3-diol moiety. The presence of both the azetidine ring and the diol group makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This method can be carried out under both anionic and cationic conditions, depending on the desired polymer structure . The reaction typically requires a catalyst and specific reaction conditions to control the polymerization process.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
2-(azetidin-3-yl)propane-1,3-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of quaternary amine derivatives. These reactions can affect various biological processes, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
2-(azetidin-3-yl)ethanol: Similar structure but with an ethanol moiety instead of propane-1,3-diol.
3-(azetidin-3-yl)propane-1,2-diol: A structural isomer with different positioning of the diol group.
Uniqueness
2-(azetidin-3-yl)propane-1,3-diol is unique due to its combination of the azetidine ring and the propane-1,3-diol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVTXPUHLDVOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzo[b]thiophen-5-yl-morpholin-4-yl-methanone](/img/structure/B6616941.png)









![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)

